molecular formula C15H16N2O3 B5679310 2-(2-methoxyphenoxy)-N-(2-pyridinylmethyl)acetamide

2-(2-methoxyphenoxy)-N-(2-pyridinylmethyl)acetamide

Cat. No. B5679310
M. Wt: 272.30 g/mol
InChI Key: HGWPZBQLJMURMC-UHFFFAOYSA-N
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Description

"2-(2-methoxyphenoxy)-N-(2-pyridinylmethyl)acetamide" is a chemical compound with diverse applications in the field of chemistry and pharmacology. Although there are no specific studies focusing exclusively on this compound, related research provides insights into its synthesis, structure, and properties.

Synthesis Analysis

The synthesis of related compounds often involves reactions such as the reaction of pentaacetyl-β-D-glucosamine with phenols, boron trifluoride etherate in dry methylene chloride, and linear synthesis techniques (Analytical Sciences: X-ray Structure Analysis Online, 2006; International Journal of Drug Development and Research, 2014).

Molecular Structure Analysis

The molecular structure of similar compounds can be determined by X-ray diffraction analysis, revealing aspects like space groups, crystal systems, and molecular formulas (Asian Journal of Chemistry, 2023).

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives have been studied, showing how they react with various alkyl halides and sulfonates to afford substituted products (Chemical & pharmaceutical bulletin, 2022).

Physical Properties Analysis

The physical properties, such as crystal structure and hydrogen bonding patterns, are essential for understanding the behavior of acetamide derivatives (Acta crystallographica. Section C, Crystal structure communications, 2005).

Chemical Properties Analysis

The chemical properties, including the reactivity of the acetamide group and its modifications, are crucial in determining the compound's application in various fields (Bioorganic & medicinal chemistry, 2015).

properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-19-13-7-2-3-8-14(13)20-11-15(18)17-10-12-6-4-5-9-16-12/h2-9H,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWPZBQLJMURMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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